molecular formula C16H22N4O B2405715 N-(2-Cyclopropylpropan-2-yl)-4-methyl-2-(methylamino)pyrrolo[1,2-a]pyrimidine-8-carboxamide

N-(2-Cyclopropylpropan-2-yl)-4-methyl-2-(methylamino)pyrrolo[1,2-a]pyrimidine-8-carboxamide

Cat. No.: B2405715
M. Wt: 286.37 g/mol
InChI Key: CHVGDTPOOGYEIR-UHFFFAOYSA-N
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Description

N-(2-Cyclopropylpropan-2-yl)-4-methyl-2-(methylamino)pyrrolo[1,2-a]pyrimidine-8-carboxamide is a useful research compound. Its molecular formula is C16H22N4O and its molecular weight is 286.37 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The compound N-(2-Cyclopropylpropan-2-yl)-4-methyl-2-(methylamino)pyrrolo[1,2-a]pyrimidine-8-carboxamide is a pyrrolopyrimidine derivative . Pyrrolopyrimidines have been studied as ligands of 5-HT3 receptors, inhibitors of human protein kinase CK2, AKT kinase, enzymes RAD51, FAAH, and MAGL, as well as the protein tyrosine phosphatase 1B . These targets play crucial roles in various biological processes, including cell signaling, DNA repair, and enzymatic regulation .

Mode of Action

Given its structural similarity to other pyrrolopyrimidines, it is likely that it interacts with its targets by binding to their active sites, thereby modulating their activity . This can result in changes to cellular processes such as signal transduction, DNA repair, and enzymatic activity .

Biochemical Pathways

The compound’s interaction with its targets can affect various biochemical pathways. For instance, inhibition of protein kinases like CK2 and AKT can impact cell proliferation and survival pathways . Similarly, modulation of enzymes like FAAH and MAGL can influence endocannabinoid signaling . The compound’s effects on these pathways can have downstream effects on cellular functions and overall organismal physiology .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and the pathways they are involved in. For example, if the compound acts as an inhibitor of protein kinases like CK2 and AKT, it could potentially suppress cell proliferation and induce apoptosis . If it modulates endocannabinoid enzymes like FAAH and MAGL, it could alter pain perception and inflammatory responses .

Properties

IUPAC Name

N-(2-cyclopropylpropan-2-yl)-4-methyl-2-(methylamino)pyrrolo[1,2-a]pyrimidine-8-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O/c1-10-9-13(17-4)18-14-12(7-8-20(10)14)15(21)19-16(2,3)11-5-6-11/h7-9,11H,5-6H2,1-4H3,(H,17,18)(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHVGDTPOOGYEIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C(C=CN12)C(=O)NC(C)(C)C3CC3)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.